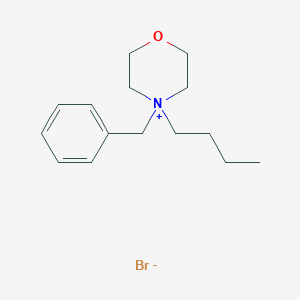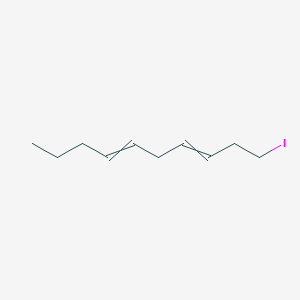
4,4-Dimethoxy-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-1-phenylbutan-1-one is an organic compound with the molecular formula C12H16O3. It is a ketone with two methoxy groups attached to the fourth carbon of the butane chain and a phenyl group attached to the first carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-1-phenylbutan-1-one can be achieved through various methods. One common approach involves the reaction of 4,4-dimethoxybutan-2-one with phenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethoxybenzoic acid or 4,4-dimethoxybenzophenone.
Reduction: Formation of 4,4-dimethoxy-1-phenylbutanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4,4-Dimethoxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethoxy-2-phenylbutan-2-one
- 4,4-Dimethoxy-1-phenylpentan-1-one
- 4,4-Dimethoxy-1-phenylbutan-2-one
Uniqueness
4,4-Dimethoxy-1-phenylbutan-1-one is unique due to the specific positioning of the methoxy groups and the phenyl group. This unique structure imparts distinct reactivity and properties compared to its analogs. The compound’s ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
96183-53-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4,4-dimethoxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O3/c1-14-12(15-2)9-8-11(13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
FALDLHSSPVIMKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)






![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)






